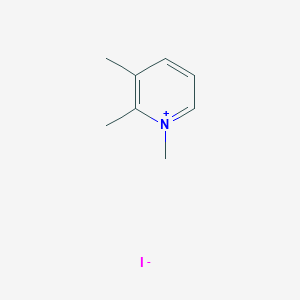
Zirconium(IV) bis(diethyl citrato)dipropoxide
Übersicht
Beschreibung
Zirconium(IV) bis(diethyl citrato)dipropoxide, also known as TYZOR® ZEC organic zirconate, is a compound with the empirical formula C26H44O16Zr . It has a molecular weight of 703.84 .
Physical And Chemical Properties Analysis
This compound is a liquid with a density of 1.14 g/mL at 25 °C . Its refractive index is 1.451 (lit.) . The compound is highly flammable .Wissenschaftliche Forschungsanwendungen
1. Carbonylation of Zirconium Complexes
Bis(mesityl)(η8-cyclo-octatetraene)zirconium(IV) has shown rapid carbonylation at 0 °C, forming compounds with potential applications in organic synthesis and catalysis. This process involves the migration of mesityl groups to carbon monoxide, leading to a complex where a diaryl ketone is bonded to two zirconium atoms (Stella & Floriani, 1986).
2. Synthesis of Zirconium Schiff Base Complexes
The use of tetrakis(salicylaldehydato)zirconium(IV) in the synthesis of zirconium Schiff base complexes has been demonstrated. This method addresses issues like low Schiff base solubility and incomplete substitution, allowing for the efficient creation of fully chelated complexes (Archer & Illingsworth, 1977).
3. Conductivity Enhancement in Metal-Organic Frameworks
Nickel(IV) bis(dicarbollide) incorporated into a zirconium-based metal-organic framework (MOF) significantly enhances its electrical conductivity. This discovery has potential applications in energy storage and other areas requiring conductive materials (Kung et al., 2018).
4. Application in Thin Film Synthesis
Novel β-ketoiminato complexes of zirconium have been developed for the solution-based processing of ZrO2 thin films. These complexes facilitate low temperature crystallization and high optical transmittance, which is significant for various industrial applications (Banerjee et al., 2014).
5. Precursors for Chemical Vapor Deposition
Zirconium-amido guanidinato complexes are promising precursors for vapor deposition techniques like CVD and ALD. They enable the synthesis of ZrO2 films with desirable properties, useful in dielectric oxide structures (Devi et al., 2007).
6. Catalytic Applications
Zirconium(IV) chloride has been identified as an efficient catalyst in various synthetic reactions, such as the formation of bis(indolyl)methanes, highlighting its significance in organic synthesis (Nagawade & Shinde, 2005).
Safety and Hazards
Zirconium(IV) bis(diethyl citrato)dipropoxide is a highly flammable liquid and vapour . It can cause serious eye damage . Safety measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking . The container should be kept tightly closed . Use explosion-proof electrical/ventilating/lighting/equipment .
Eigenschaften
IUPAC Name |
4-ethoxy-2-(2-ethoxy-2-oxoethyl)-2-hydroxy-4-oxobutanoic acid;propan-1-ol;zirconium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16O7.2C3H8O.Zr/c2*1-3-16-7(11)5-10(15,9(13)14)6-8(12)17-4-2;2*1-2-3-4;/h2*15H,3-6H2,1-2H3,(H,13,14);2*4H,2-3H2,1H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBQAMGSUBVSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO.CCCO.CCOC(=O)CC(CC(=O)OCC)(C(=O)O)O.CCOC(=O)CC(CC(=O)OCC)(C(=O)O)O.[Zr] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O16Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Propyl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3336551.png)






![(2Z)-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-benzothiazole](/img/structure/B3336576.png)
